molecular formula C17H15NO4 B11162244 Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Cat. No.: B11162244
M. Wt: 297.30 g/mol
InChI Key: CARWFLQLNHFWOV-UHFFFAOYSA-N
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Description

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate typically involves the reaction of 2-aminophenol with benzyl aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under irradiation with a blue LED light .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Benzyl Aldehyde: Another precursor used in the synthesis.

Uniqueness

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

InChI

InChI=1S/C17H15NO4/c1-20-17(19)11-21-13-7-8-14-15(18-22-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

CARWFLQLNHFWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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